(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
Description
(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine (CAS: 907990-54-9) is a pyrazole-derived hydroxylamine Schiff base. Its molecular formula is C₇H₁₁N₃O, with a molar mass of 153.18 g/mol . The compound features a pyrazole ring substituted with ethyl and methyl groups at positions 1 and 3, respectively, and a hydroxylamine moiety attached via a methylidene linker. Predicted physical properties include a density of 1.15±0.1 g/cm³, boiling point of 267.6±28.0 °C, and a pKa of 10.0±0.10 .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3/b8-4- |
InChI Key |
HVJYOIRAMKJIPW-YWEYNIOJSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N\O |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 1-ethyl-3-methylpyrazole with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 25-30°C.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine. These compounds have shown effectiveness against various bacterial strains, which can be attributed to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.
Case Study: Antibacterial Screening
In a study involving pyrazole derivatives, compounds were synthesized and screened against Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited significant inhibition zones, indicating strong antibacterial activity comparable to standard antibiotics like ampicillin .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 16a | E. coli | 17 |
| 16b | S. aureus | 20 |
| 16c | P. aeruginosa | 22 |
Anticancer Properties
Pyrazole derivatives are also being investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades that control cell proliferation.
Case Study: Apoptosis Induction
Research demonstrated that specific pyrazole derivatives could induce apoptosis in breast cancer cell lines by activating caspases and upregulating pro-apoptotic factors . This suggests that this compound could serve as a lead compound for developing new anticancer agents.
Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis and materials synthesis.
Case Study: Metal Complexes
Research has shown that when coordinated with metals like copper or nickel, pyrazole derivatives enhance catalytic activity in reactions such as C-C coupling . These metal complexes can be pivotal in developing more efficient catalytic systems for industrial applications.
Mechanism of Action
The mechanism of action of (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The hydroxylamine group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of hydroxylamine Schiff bases. Key structural analogues include:
Physicochemical Properties
- Lipophilicity : The chlorinated analogue exhibits higher lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~1.2 predicted ), influencing bioavailability.
- Thermal Stability : The target compound’s predicted boiling point (267.6±28.0 °C ) is lower than chlorinated derivatives (e.g., >300°C for ), reflecting weaker van der Waals interactions.
Metabolic and Biochemical Behavior
- Redox Reactivity: N-hydroxylamine derivatives often undergo redox cycling. For example, N-(2-methoxyphenyl)hydroxylamine is reduced to o-anisidine by hepatic CYP1A enzymes .
- Enzymatic Interactions: Unlike aromatic amines (e.g., 2-aminofluorene ), the pyrazole core may confer resistance to NADPH:CYP reductase-mediated reduction, though experimental confirmation is needed.
Research Implications and Gaps
- Structural Studies : The target compound’s crystal structure remains uncharacterized. Comparative analysis with could reveal substituent-dependent packing motifs.
- Biological Screening: No data on antimicrobial or cytotoxic activity are available; benchmarking against halogenated analogues is warranted.
- Metabolic Profiling : CYP isoform-specific assays (e.g., CYP1A vs. CYP2E1 ) are needed to elucidate detoxification pathways.
Biological Activity
(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 205.26 g/mol
- CAS Number : 1156891-36-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, which could make it useful in treating diseases related to enzyme dysregulation.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Antioxidant Activity : The hydroxylamine moiety is known for its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives, including this compound, were tested against various phytopathogenic fungi. Results indicated that compounds with similar structures exhibited significant antifungal activity, suggesting that modifications to the pyrazole ring could enhance efficacy against specific pathogens .
Case Study 2: Enzyme Inhibition
Research exploring the inhibition of xanthine oxidase revealed that derivatives related to this compound displayed moderate inhibitory effects. This suggests potential therapeutic applications in conditions like gout, where xanthine oxidase plays a pivotal role in uric acid production .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Structure Activity Relationship (SAR) : The presence of the pyrazole ring significantly contributes to the compound's biological activity. Variations in substituents can lead to enhanced potency and selectivity towards specific targets.
- In Vitro Studies : Various in vitro assays have demonstrated the compound's ability to inhibit cell growth in certain cancer cell lines, indicating its potential as an anticancer agent .
- Toxicological Profile : Preliminary toxicity assessments suggest that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Schiff base formation between 1-ethyl-3-methylpyrazole-4-carbaldehyde and hydroxylamine. Key steps include:
- Catalyst Selection : Use copper(I) bromide (0.101 g) and cesium carbonate (6.86 g) as catalysts to enhance imine bond formation, as demonstrated in analogous pyrazole-based syntheses .
- Solvent and Temperature : Optimize reaction yield by using dimethyl sulfoxide (DMSO) at 35°C for 48 hours to ensure complete conversion .
- Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane, 0–100%) to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz, CDCl) to confirm the imine proton (δ 8.87 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with HRMS-ESI (e.g., m/z 215 [M+H]) .
- Melting Point Analysis : Confirm crystallinity (e.g., 104–107°C range for analogous compounds) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Test in buffered solutions (pH 3–10) using HPLC to monitor degradation. Hydroxylamine derivatives are prone to hydrolysis under acidic conditions, requiring neutral pH for storage .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in inert solvents (e.g., toluene) to prevent oxidation .
Q. What mechanistic insights explain contradictions in reported synthetic yields?
- Methodological Answer :
- Side Reactions : Competing pathways (e.g., over-oxidation or dimerization) may reduce yields. Use controlled stoichiometry of hydroxylamine (1.2 equivalents) and inert atmospheres to suppress side reactions .
- Catalyst Loading : Excess copper(I) bromide (>0.2 equivalents) can lead to byproduct formation; optimize to 0.05–0.1 equivalents .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in metal coordination studies?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with transition metals (e.g., Cu, Fe). Pyrazole-based ligands exhibit strong chelation due to nitrogen lone pairs .
- IR Spectroscopy : Compare computed vibrational frequencies (e.g., C=N stretch at ~1600 cm) with experimental FTIR data .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental Partitioning : Measure log (octanol-water) to predict bioaccumulation. Hydroxylamine derivatives with log <1 are less likely to persist in lipids .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) to determine LC values. Structure-activity relationships (SARs) suggest pyrazole moieties may increase toxicity compared to non-heterocyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
